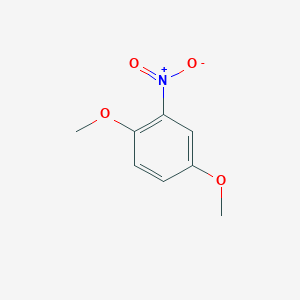

1,4-Dimethoxy-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.64e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37986. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTOWXNJLZJTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058987 | |

| Record name | Benzene, 1,4-dimethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-39-4 | |

| Record name | 1,4-Dimethoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxynitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxy-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethoxy-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dimethoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-dimethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethoxy-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYNITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K58PSU0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 1,4-Dimethoxy-2-nitrobenzene

Executive Summary

1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4), also known as 2,5-dimethoxynitrobenzene, is a pivotal aromatic scaffold in organic synthesis. Distinguished by its electron-rich dimethoxy substitution pattern counterbalanced by an electron-withdrawing nitro group, it serves as a high-value intermediate in the production of pharmaceutical active ingredients (APIs), particularly adrenergic agonists and antifungal agents, as well as in the dye industry (Fast Black K Salt). This guide provides a comprehensive technical analysis of its physiochemical properties, synthesis protocols, reactivity profiles, and applications in modern drug discovery.

Chemical Identity & Physiochemical Profile[1][2][3]

The compound exhibits a specific substitution pattern that dictates its reactivity: the methoxy groups at positions 1 and 4 activate the ring, while the nitro group at position 2 directs subsequent electrophilic attacks and serves as a latent amino group.

Table 1: Physiochemical Specifications

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,5-Dimethoxynitrobenzene; Nitrohydroquinone dimethyl ether |

| CAS Number | 89-39-4 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 70 – 73 °C |

| Boiling Point | 169 °C (at 13 mmHg) |

| Density | 1.166 g/cm³ (predicted) |

| Solubility | Soluble in benzene, chloroform, ethanol; Insoluble in water |

Synthesis & Manufacturing Protocol

The industrial and laboratory preparation of this compound relies on the electrophilic aromatic substitution (nitration) of 1,4-dimethoxybenzene.

Nitration Protocol (Standardized)

Objective: Selective mononitration while suppressing dinitration (formation of 2,5-dinitro-1,4-dimethoxybenzene).

-

Reagents: 1,4-Dimethoxybenzene (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid (Solvent).

-

Thermodynamic Control: The reaction is highly exothermic. Temperature maintenance <10°C is critical to prevent polynitration and oxidative demethylation to quinones.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a jacketed reactor. Cool to 5°C.

-

Addition: Dropwise addition of nitric acid (diluted in acetic acid) over 60 minutes. Maintain internal temperature between 5–10°C.

-

Quenching: Pour the reaction mixture onto crushed ice/water (5x volume). The product precipitates as a yellow solid.

-

Purification: Filter the crude solid. Recrystallize from ethanol/water (9:1) to yield yellow needles.

Mechanistic Pathway

The reaction proceeds via the formation of a sigma complex (arenium ion). The methoxy groups (ortho/para directors) strongly activate the ring. Position 2 is favored due to the combined ortho-directing effect of the C1-methoxy and the steric accessibility relative to the dinitration sites.

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of this compound.

Chemical Reactivity & Transformations[5]

The primary utility of this compound lies in its reduction to 2,5-dimethoxyaniline (CAS: 102-56-7), a versatile nucleophile for drug synthesis.

Reduction Pathways

Researchers typically employ one of three methods depending on scale and functional group tolerance:

-

Béchamp Reduction (Fe/HCl):

-

Conditions: Iron powder, dilute HCl, reflux.

-

Pros: Cost-effective, robust for bulk scale.[1]

-

Cons: Iron waste generation.

-

-

Catalytic Hydrogenation (H₂/Pd-C):

-

Conditions: H₂ (3 atm), 10% Pd/C, Ethanol.

-

Pros: Clean workup, high yield (>95%).

-

Cons: Requires pressure equipment.

-

-

Hydrazine Reduction:

-

Conditions: Hydrazine hydrate, FeCl₃/Active Carbon catalyst.

-

Pros: Mild conditions, avoids high pressure.

-

Spectroscopic Characterization (NMR)

The 1H NMR spectrum of this compound is distinct due to the asymmetry introduced by the nitro group.

-

H3 (Ortho to NO₂, Meta to OMe): Appears as a singlet or doublet with small meta-coupling. It is the most deshielded aromatic proton (~7.4 ppm) due to the anisotropic effect of the nitro group.

-

H5 & H6: These protons often show an AB system or ortho-coupling (J ≈ 9 Hz). H6 (ortho to OMe, meta to NO₂) is typically shielded relative to H3.

-

Methoxy Groups: Two distinct singlets around 3.8–4.0 ppm.

Applications in Drug Development[3]

The 2,5-dimethoxy motif, derived from this nitro precursor, is embedded in several pharmacophores.

Adrenergic Agonists (Methoxamine)

This compound is a precursor to Methoxamine , an α1-adrenergic receptor agonist used to treat hypotension.

-

Workflow: Reduction to 2,5-dimethoxyaniline

Friedel-Crafts acylation (or similar functionalization)

Alzheimer's Research (Donepezil Hybrids)

Recent medicinal chemistry efforts have utilized 2,5-dimethoxyaniline to synthesize quinolinetrione-tacrine hybrids . These compounds are designed as multi-target-directed ligands (MTDLs) that inhibit acetylcholinesterase (AChE) and prevent amyloid-beta aggregation.

Dye Synthesis

The reduced form, 2,5-dimethoxyaniline, is the primary intermediate for Fast Black K Salt , a diazonium salt used in histology and textile dyeing.

Figure 2: Downstream pharmaceutical and industrial applications of the this compound scaffold.

Safety & Handling (MSDS Summary)

-

GHS Classification: Acute Toxicity, Oral (Category 4).

-

Hazard Statements: H302 (Harmful if swallowed).

-

Handling: Avoid dust formation. Use local exhaust ventilation.

-

Storage: Store in a cool, dry place. Keep away from strong oxidizing agents and strong bases.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, and P2 respirator if dust is generated.

References

-

ChemicalBook. (2023).[2] this compound Properties and MSDS.

-

Bolognesi, M. L., et al. (2007). Quinolinetrione-tacrine hybrids as multi-target-directed ligands against Alzheimer's disease. Journal of Medicinal Chemistry.

-

GuideChem. (2023). Applications of 1,4-Dimethoxybenzene and its Nitro Derivatives.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69728, this compound.

-

Vertex AI Search. (2023). Synthesis of 2,5-dimethoxyaniline from nitro precursors.

Sources

1,4-Dimethoxy-2-nitrobenzene: Physicochemical Profile & Synthetic Utility

[1]

Executive Summary

1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4), also known as 2-nitrohydroquinone dimethyl ether, is a critical aromatic intermediate used in the synthesis of pharmaceutical actives, particularly benzimidazolequinone anti-tumor agents and dye precursors.[1][2][3][4] Its electron-rich dimethoxy scaffold, combined with the electron-withdrawing nitro group, makes it a versatile substrate for nucleophilic aromatic substitution and reduction reactions. This guide provides a comprehensive technical profile, including experimentally validated physicochemical data, detailed synthesis protocols, and structural characterization for researchers in drug development and organic synthesis.[4]

Physicochemical Properties[1][3][4][6][7][8][9][10][11][12]

The following data aggregates experimental values from multiple independent sources, distinguishing between solid-state and solution-phase properties.

| Property | Value | Conditions/Notes |

| Appearance | Yellow crystalline solid | Needle-like crystals from ethanol/water |

| Molecular Formula | C₈H₉NO₄ | MW: 183.16 g/mol |

| Melting Point | 71.8 – 72.5 °C | Recrystallized from CH₂Cl₂/Hexane [1, 2] |

| Boiling Point | 169 °C | @ 13 mmHg (1.73 kPa) |

| Density (Solid) | 1.427 g/cm³ | Calculated (Standard State @ 25°C) [3] |

| Solubility (Water) | Insoluble | 176 mg/L @ 20°C |

| Solubility (Organic) | High | DMSO, DMF, Chloroform, Ethyl Acetate, Benzene |

| LogP | 1.88 | Octanol/Water partition coefficient (Calc.) |

| Flash Point | 180 °C | Literature value |

| Vapor Pressure | 0.16 Pa | @ 20°C |

Structural Characterization

Accurate identification relies on specific spectral signatures. The non-equivalence of the two methoxy groups, induced by the ortho-nitro group, is a key diagnostic feature in NMR spectroscopy.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (400 MHz)

-

δ 3.82 ppm (s, 3H): Methoxy group at C4 (para to nitro).

-

δ 3.92 ppm (s, 3H): Methoxy group at C1 (ortho to nitro).

-

δ 7.03 ppm (d, J = 9.6 Hz, 1H): Proton at C6 (meta to nitro).

-

δ 7.12 ppm (dd, J = 9.6, 3.2 Hz, 1H): Proton at C5.

-

δ 7.40 ppm (d, J = 3.2 Hz, 1H): Proton at C3 (ortho to nitro, deshielded).

Infrared Spectroscopy (FT-IR)

-

1528 cm⁻¹: Asymmetric NO₂ stretch (Strong diagnostic peak).

-

1354 cm⁻¹: Symmetric NO₂ stretch.

-

874, 763 cm⁻¹: Aromatic C-H bending (1,2,4-substitution pattern).

Synthetic Pathways & Protocols

Workflow Visualization

The following diagram illustrates the primary synthesis from hydroquinone dimethyl ether and its downstream conversion to the pharmaceutical intermediate 2,5-dimethoxyaniline.

Protocol A: Regioselective Nitration (High Yield)

This protocol minimizes the formation of dinitro by-products through temperature control [1, 4].

-

Preparation: Dissolve 1,4-dimethoxybenzene (2.35 g, 17 mmol) in glacial acetic acid (30 mL). Cool the solution to 0 °C in an ice bath.

-

Addition: Dropwise add a solution of nitric acid (1.13 mL, 17 mmol) in acetic acid (20 mL) over 20 minutes under a nitrogen atmosphere.

-

Reaction: Stir the mixture at 0 °C for 4 hours. Monitor via TLC (Hexane/EtOAc 5:1) for consumption of starting material.

-

Quenching: Pour the reaction mixture onto ice/water (100 mL) containing 5% NaHCO₃ to neutralize excess acid.

-

Isolation: Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[5]

-

Purification: Recrystallize from Dichloromethane/Hexane to yield yellow crystals (2.92 g, 94% yield ).

Protocol B: Reduction to 2,5-Dimethoxyaniline

Used for generating the amine scaffold for benzimidazole synthesis.

-

Setup: Suspend this compound (2.92 g) in ethyl acetate (100 mL).

-

Catalyst: Add 10% Pd/C (10 mg).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 48 hours at room temperature.

-

Workup: Filter through a Celite pad to remove the catalyst. Evaporate solvent to obtain the amine (Quant. yield).

Pharmaceutical Applications

Drug Development Logic

This compound serves as a "masked" quinone equivalent. Upon reduction and oxidation cycles, it can generate reactive oxygen species (ROS) or be converted into quinone-based antitumor agents.

-

Antitumor Agents: The reduced amine derivative is a precursor for benzimidazolequinones , a class of bioreductive alkylating agents that target hypoxic tumor cells [1].

-

Chagas Disease: Research indicates that the nitro radical anion generated from this scaffold exhibits specific toxicity towards Trypanosoma cruzi, exploiting the parasite's oxidative stress vulnerability [5].

Safety & Handling

-

Hazard Classification: Warning. Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).

-

Storage: Store at room temperature (15-25°C) in a dry, dark place. The compound is stable but should be kept away from strong oxidizing agents and strong bases.

-

Spill Response: Sweep up solid spills to avoid dust generation. Ventilate the area. Use nitrile gloves and P95 respiratory protection.

References

-

González, M., et al. "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds." Bioorganic & Medicinal Chemistry, 2018. Link

-

ChemicalBook. "this compound MSDS and Properties."[6] Accessed 2025.[6][7] Link

-

ECHEMI. "Safety Data Sheet: this compound." Accessed 2025.[6][7] Link

-

BenchChem. "Nitration of 1,4-dimethoxybenzene protocol." Accessed 2025.[6][7] Link

-

Olea-Azar, C., et al. "Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity."[8] ResearchGate, 2025. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound(89-39-4) 1H NMR spectrum [chemicalbook.com]

- 3. US20050208439A1 - Photothermographic material and image forming method using same - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. New diarylsulfonamide inhibitors of Leishmania infantum amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: 1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4)

Executive Summary

1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4) serves as a pivotal electrophilic building block in the synthesis of substituted anilines and benzoquinone derivatives.[1] Its structural significance lies in the ortho-nitro positioning relative to the methoxy group, which activates the ring for subsequent reduction while protecting the oxygen functionalities.

This guide provides a rigorous technical analysis of the compound, focusing on the criticality of mono-nitration control during synthesis and its downstream utility in pharmaceutical scaffolds (specifically ubiquinone analogues) and industrial pigments.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data aggregates experimentally validated properties essential for identification and quality control.

| Property | Specification | Operational Relevance |

| IUPAC Name | This compound | Official nomenclature for regulatory filing.[1] |

| Synonyms | 2-Nitrohydroquinone dimethyl ether; 4-Nitroveratrole (isomer ambiguity*) | Note: "Veratrole" usually refers to 1,2-dimethoxy; precise numbering is vital.[1] |

| CAS Number | 89-39-4 | Unique identifier for inventory/safety.[1] |

| Molecular Formula | C₈H₉NO₄ | MW: 183.16 g/mol |

| Appearance | Yellow Crystalline Solid | Visual purity check; dark orange/brown indicates oxidation.[1] |

| Melting Point | 70 – 73 °C | Primary QC Parameter. Sharp range indicates high purity.[1] |

| Solubility | Soluble: Benzene, Ethanol, CHCl₃Insoluble: Water | Dictates solvent choice for recrystallization (EtOH/Water). |

| Electronic Character | Electron-rich (Activated) | The two methoxy groups strongly activate the ring, making it susceptible to over-nitration. |

Synthesis: Controlled Nitration Protocol

Core Challenge: The precursor, 1,4-dimethoxybenzene, is highly activated toward electrophilic aromatic substitution. The primary risk is dinitration (forming 2,3-dinitro or 2,5-dinitro isomers) or oxidative cleavage to the quinone.

Expert Directive: Avoid standard mixed acid (H₂SO₄/HNO₃) at high temperatures.[1] Use a moderated nitration system (HNO₃ in Acetic Acid) to ensure selectivity.[1]

Reaction Logic & Causality[1]

-

Reagent: Nitric Acid (70%) in Glacial Acetic Acid.[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

-

Selectivity Control: The para-methoxy groups direct ortho to themselves.[1] Since all open positions are equivalent, mono-nitration yields a single product.[1] Temperature control prevents the second nitro group addition.[1][8]

Step-by-Step Protocol (Self-Validating)

-

Preparation: Dissolve 0.1 mol of 1,4-dimethoxybenzene in 40 mL of Glacial Acetic Acid . Cool to 10–15°C in an ice bath.

-

Addition: Dropwise add a solution of HNO₃ (0.11 mol, slight excess) in Acetic Acid.

-

Digestion: Stir at room temperature (25°C) for 1 hour.

-

Quenching: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[1]

-

Purification: Filter the solid. Wash with cold water to remove acid traces.[1]

Synthesis Workflow Diagram

Figure 1: Controlled nitration workflow designed to minimize dinitration impurities.

Downstream Applications & Reactivity

The primary value of CAS 89-39-4 is as a precursor to 2,5-Dimethoxyaniline , a scaffold used in:

-

Pharmaceuticals: Synthesis of ubiquinone analogues and antifungal agents.[1]

-

Dyes: Intermediate for coupling components in azo dyes.[1]

Reduction Pathway (To 2,5-Dimethoxyaniline)

The nitro group is reduced to an amine.[11][12] Catalytic hydrogenation is preferred in pharma for purity; Fe/HCl is used in bulk industrial settings.[1]

-

Catalytic Method: H₂ (3 atm), 10% Pd/C, Ethanol.[1]

-

Chemical Method: Iron powder, dilute HCl, reflux.[1]

Application Logic Diagram

Figure 2: Downstream utility showing the divergence into pharmaceutical and industrial dye sectors.

Safety & Handling (E-E-A-T)

Risk Profile: Nitroaromatics are potentially toxic and explosive if handled improperly.[1]

-

Thermal Stability: The compound decomposes at high temperatures.[1][3] Never distill the crude nitration mixture without verifying the absence of unstable byproducts.

-

Toxicity: Harmful if swallowed or absorbed through skin.[1] Use Nitrile gloves.[1]

-

Storage: Store below 30°C in a dark, dry place. Light sensitivity can cause gradual darkening (oxidation).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69728, this compound. Retrieved from [Link]

- Org. Synth. 1945, 25, 78.Nitration of Activated Aromatic Ethers.

Sources

- 1. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1,4-Dimethoxy-2-(2-nitroethyl)benzene | 205826-84-2 | Benchchem [benchchem.com]

- 4. This compound(89-39-4) 1H NMR [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Preparation of nitrobenzene | DOCX [slideshare.net]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]

- 12. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

Physicochemical Profile and Synthetic Utility of 1,4-Dimethoxy-2-nitrobenzene

Executive Summary

1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4) serves as a critical intermediate in the synthesis of redox-active quinones, pharmaceutical pharmacophores, and aniline dyes.[1][2][3] While its molecular weight of 183.16 g/mol is a fundamental constant, its value in research lies in its role as a "masked" quinone.[1][2][3] This guide provides a comprehensive technical profile, detailing its synthesis, validation, and downstream utility in drug development.[1][3][4]

Physicochemical Characterization

Precise characterization data is essential for stoichiometry calculations and quality control during scale-up.[1][2][3]

| Property | Value | Technical Note |

| Molecular Weight | 183.16 g/mol | Monoisotopic Mass: 183.053 g/mol |

| Molecular Formula | C₈H₉NO₄ | |

| CAS Registry Number | 89-39-4 | |

| Appearance | Yellow crystalline needles | Color intensity correlates with purity; orange hue indicates oxidation.[1][2][3] |

| Melting Point | 71–73 °C | Sharp melt indicates high purity (>98%).[1][2][3] |

| Boiling Point | 169 °C (at 13 mmHg) | High vacuum distillation recommended to avoid thermal decomposition.[1][2][3] |

| Solubility | Soluble: CHCl₃, Benzene, EtOHInsoluble: Water | Recrystallization from Ethanol is the standard purification method.[1][3] |

| Density | 1.167 g/cm³ | Relative density at 20°C. |

Synthetic Protocol: Regioselective Nitration

Objective: Synthesis of this compound via Electrophilic Aromatic Substitution (EAS).

3.1. The Challenge of Regioselectivity

The starting material, 1,4-dimethoxybenzene, is highly activated due to the electron-donating methoxy groups.[1][2][3] The primary challenge is controlling the exotherm to prevent the formation of the side product, 2,5-dinitro-1,4-dimethoxybenzene.[1][2][3]

3.2. Step-by-Step Methodology

Note: Perform all steps in a fume hood. Nitration reactions are exothermic and potentially explosive if runaway occurs.[1][2][3]

-

Preparation: Dissolve 13.8 g (0.1 mol) of 1,4-dimethoxybenzene in 30 mL of Glacial Acetic Acid (AcOH) in a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer.

-

Temperature Control: Cool the solution to 10–15 °C using an ice-water bath.

-

Nitration: Dropwise add 10 mL of Nitric Acid (HNO₃, 70%) over 20 minutes.

-

Process Control: Maintain internal temperature below 20 °C. If the temperature spikes, stop addition immediately.

-

-

Quenching: After addition, stir for 30 minutes at room temperature. Pour the reaction mixture into 200 mL of crushed ice/water slurry with vigorous stirring.

-

Isolation: The product will precipitate as a yellow solid.[1][2][3] Filter via Büchner funnel and wash with cold water (3 x 50 mL) to remove acid traces.

-

Purification: Recrystallize from hot Ethanol (95%).

3.3. Reaction Workflow Visualization[1][2][3][4]

Figure 1: Operational workflow for the regioselective nitration of 1,4-dimethoxybenzene.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy.[1][2][3] The structure of this compound creates a distinct splitting pattern that serves as a "fingerprint" for purity.[1][2][3]

4.1. 1H NMR Interpretation (CDCl₃, 400 MHz)

The molecule is asymmetric, resulting in three distinct aromatic protons and two distinct methoxy environments.[1][2][3]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.45 ppm | Singlet (s) | 1H | H-3 | The proton at C3 is isolated between the Nitro group (C2) and Methoxy group (C4).[1][2][3] No adjacent protons for coupling.[1][2][3][4] |

| 7.10 ppm | Doublet (d) | 1H | H-6 | Part of the AB system.[1][2][3] Ortho-coupled to H-5.[1][2][3] |

| 7.05 ppm | Doublet (d) | 1H | H-5 | Part of the AB system.[1][2][3] Ortho-coupled to H-6.[1][2][3] |

| 3.95 ppm | Singlet (s) | 3H | C1-OMe | Deshielded by ortho-Nitro group.[1][2][3] |

| 3.85 ppm | Singlet (s) | 3H | C4-OMe | Standard aromatic methoxy position.[1][2][3] |

Validation Check: If you observe a singlet at ~7.6 ppm integrating to 2H, you have likely formed the symmetrical 2,5-dinitro impurity.[1][2][3] If you see only a singlet at ~6.8 ppm (4H), you have unreacted starting material.[1][2][3]

Downstream Applications in Drug Development

This compound is rarely the final API; rather, it is a high-value scaffold for generating pharmacophores.[1][2][3]

5.1. The "Masked" Quinone Strategy

In medicinal chemistry, quinones are potent cytotoxic agents (e.g., Doxorubicin).[1][2][3] However, they are often too reactive for direct delivery.[1][2][3][4] this compound acts as a stable precursor:

-

Reduction: The nitro group is reduced (Fe/HCl or H₂/Pd) to form 2,5-dimethoxyaniline .[1][2][3]

-

Oxidation: The aniline is oxidized (CAN - Cerium Ammonium Nitrate) to generate the benzoquinone core in situ or as a final synthetic step.[1][2][3]

5.2. Pathway Visualization[1][2][3]

Figure 2: The synthetic utility of this compound in accessing quinone pharmacophores.[1][2][3]

References

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 69728, this compound. Retrieved from [Link]

-

MDPI. (2010).[1][2][3] Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link][1][2]

Sources

Thermodynamic Characterization and Purity Assessment of 1,4-Dimethoxy-2-nitrobenzene

Executive Summary

1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4), also known as nitrohydroquinone dimethyl ether, is a critical intermediate in the synthesis of 2,5-dimethoxyaniline, a precursor for various pharmaceutical agents and azo dyes.[1][2][3][4][5]

The thermodynamic baseline for high-purity (>99%) crystals is a sharp melting point (MP) at 72.0 °C ± 1.0 °C .[1][3][5] Deviations from this narrow endothermic event are the primary indicator of process-related impurities, specifically unreacted 1,4-dimethoxybenzene or over-nitrated dinitro species.[1][3][5]

This guide provides a rigorous technical framework for the synthesis, purification, and thermal validation of this compound.[1][3][5]

Part 1: The Thermodynamic Landscape[1][4][6]

Physical Constants

The melting point is the definitive quality attribute (CQA) for this intermediate.[1][3][5] Unlike spectroscopic methods (NMR/IR), which may miss trace inorganic salts or require quantitative standards, the melting point offers an immediate assessment of crystal lattice integrity.[1][5]

| Property | Value | Context |

| Melting Point (Experimental) | 72 – 73 °C | High purity crystalline solid [1][2].[1][3][5] |

| Melting Point (Eutectic Depression) | < 70 °C | Indicates contamination with starting material (1,4-dimethoxybenzene).[1][5] |

| Boiling Point | 169 °C (at 13 mmHg) | Useful for vacuum distillation purification [2].[1][3][5] |

| Appearance | Yellow crystalline needles | Color intensity often correlates with dinitro- impurities.[1][3][5] |

Polymorphism and Isomerism

Researchers must distinguish the target molecule from its structural isomers, which possess distinct thermodynamic profiles.[1][3][5] Confusion between these isomers is a common source of error in purity assessment.[1][3][5]

-

Target: this compound (MP: 72 °C)

-

Isomer: 1,2-Dimethoxy-4-nitrobenzene (4-Nitroveratrole) (MP: ~96–98 °C) [4][1][3][5]

Note: If your sample melts significantly higher than 73 °C, suspect contamination with the 1,2-dimethoxy isomer or dinitro-species.[1][3][5]

Part 2: Synthesis and Impurity Origins[1][6]

The synthesis typically involves the electrophilic aromatic substitution (nitration) of 1,4-dimethoxybenzene.[1][3][5] Understanding the mechanism is vital for predicting impurity profiles.[1][3][5]

Reaction Pathway & Impurity Logic

The methoxy groups are ortho/para directors.[1][3][5] However, steric hindrance and electronic effects dictate the product distribution.[1][3][5]

-

Under-reaction: Leaves 1,4-dimethoxybenzene (MP 56°C).[1][3][5] This forms a eutectic mixture, drastically lowering the observed MP.[1][3][5]

-

Over-reaction: Excess nitric acid leads to 2,5-dinitro-1,4-dimethoxybenzene, which typically has a much higher melting point (>150°C).[1][3][5]

Pathway Visualization (DOT)

Figure 1: Reaction pathway showing the origin of critical impurities affecting the melting point.[1]

Part 3: Experimental Protocols

Purification: The Ethanol Recrystallization System

Recrystallization is superior to column chromatography for this intermediate due to the distinct solubility differentials between the nitro-product and the dinitro-impurities.[1][3][5]

Principle: this compound has high solubility in hot ethanol but crystallizes sharply upon cooling.[1][3][5] Dinitro impurities are generally less soluble and can be filtered off hot, or more soluble (depending on isomer) and stay in the mother liquor.[1][5]

Protocol:

-

Dissolution: Place crude solid in a flask. Add 95% Ethanol (5 mL per gram of solid).[1][3][5]

-

Reflux: Heat to boiling (approx. 78 °C) with stirring until dissolved.

-

Crystallization: Remove heat.[1][3][5] Allow the flask to cool to room temperature slowly (over 1 hour).

-

Ice Bath: Once at room temperature, place in an ice bath (0–4 °C) for 30 minutes to maximize yield.

-

Filtration: Collect crystals via vacuum filtration.[1][3][5] Wash with cold (-10 °C) ethanol.[1][3][5]

-

Drying: Dry in a vacuum oven at 40 °C for 4 hours. Solvent entrapment will artificially depress the melting point.[1][3][5]

Validated Melting Point Determination

A "range" is insufficient for high-precision applications.[1][3][5] Use this ramp protocol.

-

Preparation: Pack the capillary tube to a height of 2–3 mm. Tap firmly to eliminate air pockets.[1][3][5]

-

Fast Ramp: Heat the apparatus to 60 °C at 10 °C/min.

-

Critical Ramp: At 60 °C, reduce heating rate to 1.0 °C/min .

-

Observation:

-

Acceptance Criteria:

Part 4: Advanced Thermal Analysis (DSC)

For drug development applications, Differential Scanning Calorimetry (DSC) provides a more detailed purity profile than capillary methods.[1][5]

Theoretical DSC Profile for CAS 89-39-4:

-

Endotherm Onset: 72.0 °C (Extrapolated onset is the thermodynamic melting point).[1][3][5]

-

Peak Shape: Symmetrical.[1][3][5] Asymmetry on the leading edge (low temperature side) indicates eutectic impurities (Van't Hoff purity analysis).[1][5]

Purity Assessment Logic Flow

Figure 2: Logical workflow for interpreting thermal data and determining corrective actions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66639, this compound. Retrieved from [Link]

-

PubChem. Compound Summary for 1,2-Dimethoxy-4-nitrobenzene (Isomer Comparison). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 89-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 89-39-4 [chemicalbook.com]

- 5. 2,5-Dimethoxynitrobenzene | C8H9NO4 | CID 66639 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1,4-Dimethoxy-2-nitrobenzene

Thermodynamic Profile, Synthesis Protocols, and Application in Drug Development

Executive Summary

1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4) is a critical intermediate in the synthesis of redox-active pharmaceuticals and aniline-based dye precursors. While its theoretical atmospheric boiling point is calculated at approximately 328°C , experimental isolation must occur under reduced pressure (169°C at 13 mmHg ) to avoid catastrophic thermal decomposition.

This guide addresses the discrepancy between theoretical and operational thermodynamic values, providing a validated workflow for the synthesis, purification, and safe handling of this energetic nitro-aromatic compound.

Physicochemical Characterization

The following data aggregates experimental values from industrial certificates of analysis (CoA) and thermodynamic modeling.

Table 1: Core Physical Properties

| Property | Experimental Value | Theoretical/Predicted | Context |

| Boiling Point (BP) | 169 °C @ 13 mmHg | ~328 °C @ 760 mmHg | Do not distill at atm.[1] pressure. |

| Melting Point (MP) | 70.0 – 73.0 °C | N/A | Solidifies as yellow/orange needles.[2] |

| Density | 1.166 g/cm³ | ~1.25 g/cm³ | @ 20°C |

| Flash Point | 156.7 °C | N/A | Closed Cup |

| Solubility | Ethanol, Benzene, CHCl₃ | Water (Insoluble) | Recrystallize from Ethanol. |

Critical Insight: The proximity of the Flash Point (156.7°C) to the Vacuum Boiling Point (~169°C) necessitates an inert atmosphere (N₂ or Ar) during distillation to prevent vapor ignition.

Thermodynamic Behavior & Thermal Stability

Understanding the boiling point of this compound requires analyzing its thermal stability limits. Nitro-substituted ethers are prone to oxidative demethylation and C-NO₂ bond homolysis at elevated temperatures.

The "Boiling Point" Trap

Attempting to reach the atmospheric boiling point (328°C) will trigger decomposition before the liquid phase transition occurs. The decomposition is exothermic and can lead to thermal runaway.

Diagram 1: Phase Transition vs. Decomposition Logic

Synthesis & Purification Protocol

Objective: Selective nitration of 1,4-dimethoxybenzene (Hydroquinone dimethyl ether) while suppressing dinitration and quinone formation.

Reagents

-

Substrate: 1,4-Dimethoxybenzene (1.0 eq)

-

Nitrating Agent: HNO₃ (65-70%) / Acetic Acid solvent system OR HNO₃/H₂SO₄ (Mixed Acid).

-

Quenching: Crushed Ice.

Step-by-Step Methodology

-

Preparation (0°C): Dissolve 1,4-dimethoxybenzene in glacial acetic acid. Cool the solution to <5°C using an ice/salt bath.

-

Nitration (Exothermic Control):

-

Slowly add HNO₃ dropwise.

-

CRITICAL: Maintain internal temperature below 20°C . Higher temperatures promote the formation of 2,5-dimethoxy-1,4-benzoquinone (via oxidative demethylation) or dinitro-species.

-

-

Reaction Monitoring: Stir for 1–2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2).

-

Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

-

Purification Strategy:

-

Primary: Filtration and washing with cold water to remove acid traces.

-

Secondary (High Purity): Recrystallization from Ethanol (95%) .

-

Tertiary (If oil forms): Vacuum distillation at 13 mmHg / 169°C .

-

Diagram 2: Synthesis and Purification Workflow

Application in Drug Development

The boiling point and stability data are most relevant when using this compound as a scaffold for 2,5-dimethoxyaniline derivatives.

Key Synthetic Utility[3]

-

Redox-Active Scaffolds: The reduction of the nitro group (using Fe/HCl or H₂/Pd-C) yields 2,5-dimethoxyaniline. This aniline is a precursor to quinones used in bio-mimetic electron transport studies.

-

Pharmacophore Construction:

-

Benzimidazolequinones: Used in the synthesis of bioreductive alkylating agents (anti-tumor).

-

Midodrine Analogs: While Midodrine is typically synthesized via chloracetylation, the nitro-derivative allows for variations on the aromatic ring for structure-activity relationship (SAR) studies.

-

Storage & Handling[4][5]

-

Storage: Store below 30°C. Keep container tightly closed in a dry and well-ventilated place.

-

Incompatibility: Strong bases, strong oxidizing agents, and reducing agents (risk of exothermic reaction).

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification & MSDS. Retrieved from [3]

-

ChemicalBook. (2024). This compound Physical Properties and Spectral Data. Retrieved from

-

Tokyo Chemical Industry (TCI). (n.d.). Product D0638: this compound.[4][5] Retrieved from

-

BenchChem. (2025). Protocols for the Synthesis of Nitrobenzene Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2014). Unimolecular thermal decomposition of dimethoxybenzenes. Journal of Chemical Physics. Retrieved from

Sources

- 1. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 89-39-4 [sigmaaldrich.com]

- 4. This compound | 89-39-4 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 89-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Solvation Dynamics and Process Engineering of 1,4-Dimethoxy-2-nitrobenzene

Content Type: Technical Whitepaper Subject: Solubility Profiling, Purification Strategies, and Thermodynamic Behavior CAS: 89-39-4[1][2]

Molecular Architecture & Solvation Physics[2]

To master the solubility of 1,4-dimethoxy-2-nitrobenzene (1,4-DMNB) , one must first understand the competition between its crystal lattice energy and solvation enthalpy.[2]

1,4-DMNB is a classic "push-pull" aromatic system.[2] It features two electron-donating methoxy groups (

-

The Nitro Group: Creates a strong local dipole and serves as a hydrogen bond acceptor (HBA).[2] This makes the molecule receptive to polar protic solvents like ethanol.[2]

-

The Methoxy Groups: While oxygen-containing, the methyl caps render these groups lipophilic.[2] They disrupt the potential for a tight hydrogen-bonding network with water, leading to the molecule's hydrophobicity.[2]

-

Crystal Lattice: The molecule packs into a yellow crystalline solid with a melting point of 72–73 °C .[2] This relatively low melting point suggests that the lattice energy is moderate, allowing for dissolution in organic solvents without extreme thermal forcing.[2]

Key Physicochemical Parameters:

-

LogP: ~1.88 (Moderately Lipophilic)

-

Water Solubility: Very Low (~176 mg/L at 20 °C)

-

Melting Point: 72–73 °C (Do not exceed this temperature during solubility profiling to avoid "oiling out").[2]

Empirical Solubility Landscape

The following data categorizes solvent compatibility based on polarity index and experimental observation. This table serves as a guide for solvent selection during reaction design and purification.

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Polar Protic | Ethanol (EtOH) | High (Hot) / Mod (Cold) | Ideal for Recrystallization. The hydroxyl group interacts with the nitro moiety, while the ethyl chain accommodates the aromatic ring.[2] |

| Polar Protic | Methanol (MeOH) | High | Good solubility, but lower boiling point limits the thermal gradient available for crystallization.[2] |

| Polar Aprotic | DMSO / DMF | Very High | Avoid for purification. High boiling points make removal difficult.[2] Use only for reaction media (e.g., nucleophilic substitutions).[2] |

| Chlorinated | Dichloromethane (DCM) | High | Excellent solvation at Room Temp (RT).[2] Useful for liquid-liquid extraction from aqueous layers.[2] |

| Non-Polar | Hexane / Heptane | Low | Acts as an Anti-Solvent .[2] Use in conjunction with Ethyl Acetate or Toluene to force precipitation.[2] |

| Aqueous | Water | Insoluble | Strictly an anti-solvent.[2] Miscible with EtOH/MeOH to create supersaturation.[2] |

Experimental Workflows

Protocol A: Visual Polythermal Solubility Determination

Objective: To construct a solubility curve without expensive calorimetric equipment.

Materials:

-

Solvent of choice (e.g., Ethanol)[4]

-

Jacketed glass vessel with magnetic stirring[2]

-

Calibrated thermometer (±0.1 °C)

Methodology:

-

Preparation: Weigh precisely 1.0 g of 1,4-DMNB into the vessel.

-

Solvent Addition: Add 5.0 mL of solvent.

-

Thermal Ramp: Heat the mixture at a rate of 1 °C/min with constant stirring (200 RPM).

-

Observation: Record the temperature (

) at which the last crystal disappears (becomes a clear solution). Note: If -

Cooling Cycle: Slowly cool the solution at 0.5 °C/min. Record the temperature (

) where the first crystal reappears (cloud point). -

Metastable Zone Width (MSZW): Calculate

.[2] A wide MSZW indicates a stable supersaturated solution, ideal for growing large crystals.[2]

Protocol B: Purification via Anti-Solvent Recrystallization

Context: 1,4-DMNB is often a precursor to 2,5-dimethoxyaniline.[2] High purity is required to prevent side-reactions in subsequent reduction steps.

The Logic: We utilize the high temperature coefficient of solubility in Ethanol and the zero-solubility in Water.[2]

Figure 1: Decision tree for the purification of 1,4-DMNB using the Ethanol/Water binary solvent system.

Thermodynamic Grounding

To rigorously model the solubility, we apply the Modified Apelblat Equation . This is superior to the standard Van't Hoff equation for nitro-aromatics because it accounts for the non-ideal variation of solution enthalpy with temperature.[2]

Where:

- = Mole fraction solubility[2][5]

- = Absolute temperature (Kelvin)

- = Empirical constants derived from Protocol A data.

Why this matters:

In scale-up scenarios (e.g., >1kg batches), relying solely on linear Van't Hoff plots can lead to yield losses.[2] The nitro group's interaction with protic solvents often results in a non-linear enthalpy change (

Safety & Handling (SDS Summary)

While 1,4-DMNB is not as explosive as polynitrated compounds (e.g., TNT), the nitro group introduces energetic potential.

-

Thermal Runaway: Do not heat solutions of 1,4-DMNB above 100 °C in closed systems without DSC (Differential Scanning Calorimetry) validation. The decomposition onset is significantly higher, but nitro-compounds can accelerate decomposition in the presence of strong bases.[2]

-

Toxicity: It is an irritant and harmful if swallowed (Acute Tox. 4).[2]

-

Melting Hazard: Because the melting point (72 °C) is low, drying the crystals in an oven >60 °C can cause the material to melt and fuse into a solid block ("brick-ing"), ruining the surface area for subsequent reactions.[2] Vacuum dry at 40 °C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69728, 1,2-Dimethoxy-4-nitrobenzene.[2] Retrieved from [Link]

Sources

- 1. This compound CAS#: 89-39-4 [m.chemicalbook.com]

- 2. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 89-39-4 | TCI AMERICA [tcichemicals.com]

- 4. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of 1,4-Dimethoxy-2-nitrobenzene

CAS: 89-39-4 | Molecular Formula: C₈H₉NO₄ | MW: 183.16 g/mol [1][2][3][4]

Executive Summary

This technical guide addresses the physicochemical behavior of 1,4-Dimethoxy-2-nitrobenzene (1,4-DMNB) in aqueous environments.[1][3] While often categorized generically as "insoluble" in safety data sheets, 1,4-DMNB exhibits a specific, quantifiable solubility threshold governed by its crystal lattice energy and lipophilic methoxy substituents.[1]

For researchers in drug discovery and dye synthesis, understanding this threshold is critical.[3] 1,4-DMNB serves as a non-ionizable precursor; its solubility is pH-independent under physiological conditions but highly sensitive to temperature and cosolvent fractions.[1][3] This guide provides the thermodynamic baseline, a validated quantification protocol (Modified OECD 105), and solubilization strategies for assay development.

Part 1: Physicochemical Fundamentals[1][3]

The Thermodynamic Barrier

The solubility of 1,4-DMNB is dictated by the competition between its crystal lattice energy (cohesion) and its hydration energy (adhesion to water).

-

Crystal Lattice: The molecule is a solid at room temperature (MP: 70–73 °C).[3] The nitro group (

) introduces a strong dipole, but the para-positioning of the methoxy groups ( -

Hydration: While the nitro group is a hydrogen bond acceptor, the two methoxy groups and the aromatic ring are predominantly hydrophobic. The hydration shell formation results in a negative entropy change (

), which thermodynamically disfavors dissolution.[3]

Quantitative Solubility Profile

The following data synthesizes experimental ranges with QSAR (Quantitative Structure-Activity Relationship) predictions.

| Parameter | Value / Range | Context |

| Water Solubility ( | ~176 mg/L (Predicted) | EPISuite (WSKOW v1.[1][3][4]41) estimate at 25°C. |

| Practical Classification | Sparingly Soluble | Falls within the 100–1000 mg/L range.[1][4] |

| LogP (Octanol/Water) | 1.88 – 2.03 | Indicates moderate lipophilicity.[1][3][4] |

| pKa | N/A | Molecule is non-ionizable in pH 1–14 range.[1][3][4] |

| Henry's Law Constant | ~4.7 x 10⁻⁸ atm-m³/mol | Low volatility from aqueous solution.[1][3][4] |

Critical Insight: Unlike its derivatives (e.g., 2-amino-1,4-dimethoxybenzene), 1,4-DMNB has no ionizable protons.[1][3] Adjusting pH will not improve its intrinsic solubility.[3] Solubilization requires organic cosolvents or surfactants.[3]

Part 2: Experimental Determination Protocol

Methodology: Modified OECD 105 (Shake Flask Method)

Applicability:

Standard "visual" solubility checks are insufficient for this compound due to its tendency to form micro-suspensions that mimic true solutions.[3] The following protocol ensures thermodynamic equilibrium is reached and micro-crystals are excluded.

The Self-Validating Workflow

This workflow incorporates mass balance checks and Tyndall effect validation to prevent false positives from suspended particles.[3]

Figure 1: Step-by-step solubility determination workflow ensuring thermodynamic equilibrium.

Detailed Step-by-Step Procedure

-

Preparation:

-

Agitation & Equilibration:

-

Place the vial in a shaking water bath set to 30°C (above the target measurement temperature) for 24 hours.

-

Why 30°C? Approaching equilibrium from "supersaturation" (cooling down) is faster and more reliable than dissolving up from a solid at the target temperature.[3]

-

Transfer the vial to a 20°C or 25°C bath (target temp) and allow it to sit for another 24 hours with minimal agitation.

-

-

Phase Separation (Critical Step):

-

Do not filter immediately. Filters can adsorb hydrophobic compounds like 1,4-DMNB, skewing results.[1][3]

-

Centrifuge an aliquot at 10,000 rpm for 10 minutes.

-

Validation: Shine a laser pointer through the supernatant.[3] If a beam path is visible (Tyndall effect), micro-crystals are present.[3] Re-centrifuge.

-

-

Quantification (HPLC-UV):

-

Dilute the supernatant 1:1 with Acetonitrile (ACN) to prevent precipitation in the HPLC lines.[3]

-

Inject into HPLC (Conditions below).

-

Part 3: Analytical Methodologies

To accurately quantify 1,4-DMNB, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[1][3]

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Isocratic 60:40 [Water : Acetonitrile].[3]

-

Reasoning: The LogP of ~1.9 requires a moderately organic mobile phase to elute the compound within a reasonable time (approx. 4–6 mins) while maintaining peak shape.

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 254 nm (aromatic ring) or 300 nm (nitro conjugation).[3]

-

Optimization: Run a UV-Vis scan of the stock solution first to determine

.[3]

-

-

Injection Volume: 10 µL.

Analytical Logic Diagram

Figure 2: Analytical workflow for precise quantification of 1,4-DMNB.[1][3]

Part 4: Solubilization Strategies

For applications requiring concentrations > 200 mg/L (e.g., stock solutions for biological assays or synthetic reactions), water alone is insufficient.

Cosolvent Selection

Since 1,4-DMNB is non-ionizable, "pH adjustment" is ineffective.[1][3] Use the following hierarchy:

-

DMSO (Dimethyl Sulfoxide): Excellent solubility (> 50 mg/mL).[3] Best for biological stock solutions (dilute 1000x into media).[3]

-

Acetone/Ethanol: Good solubility, but volatile.[3] Suitable for synthetic transfers.[3]

-

PEG-400: Useful for formulation development; increases solubility via dielectric constant modification.[3]

Formulation Warning

Avoid storing 1,4-DMNB in basic aqueous solutions (pH > 10) for extended periods.[3] While it does not deprotonate, the electron-deficient ring (activated by the nitro group) can undergo nucleophilic aromatic substitution (

References

-

OECD. (1995).[3][5] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.[3] Link[3]

-

U.S. EPA. (2012).[3] Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11.[3] United States Environmental Protection Agency, Washington, DC, USA. (Source for WSKOW predicted solubility). Link[3]

-

PubChem. (n.d.).[3] Compound Summary for CID 69728: 1,2-Dimethoxy-4-nitrobenzene.[1][2][3] National Center for Biotechnology Information.[3] Retrieved February 7, 2026.[3] Link[3]

-

Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[3] (General reference for nitro-aromatic solubility thermodynamics).

Sources

- 1. This compound | 89-39-4 [chemicalbook.com]

- 2. This compound CAS#: 89-39-4 [m.chemicalbook.com]

- 3. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, nitro- (CAS 98-95-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Technical Monograph: 1,4-Dimethoxy-2-nitrobenzene

The Nitro-Hydroquinone Ether Scaffold: Synthesis, Characterization, and Utility

Structural Architecture & Electronic Logic

CAS: 89-39-4 | Formula: C₈H₉NO₄ | MW: 183.16 g/mol [1][2][3]

1,4-Dimethoxy-2-nitrobenzene (also known as 2-nitrohydroquinone dimethyl ether) represents a classic "push-pull" aromatic system.[3] Its reactivity is defined by the interplay between the electron-donating methoxy groups (-OCH₃) and the electron-withdrawing nitro group (-NO₂).[3]

Electronic Topography[3]

-

Activation: The parent molecule, 1,4-dimethoxybenzene, is highly activated toward electrophilic aromatic substitution (EAS) due to the +M (mesomeric) effect of the two oxygen atoms.

-

Regioselectivity: In the nitration of 1,4-dimethoxybenzene, the incoming nitro group is directed ortho to one methoxy group.[3] Due to symmetry, all four open positions in the parent molecule are equivalent, resulting in a single mono-nitrated product.[3]

-

Deactivation: Once nitrated, the -NO₂ group (strongly deactivating, -I/-M) raises the activation energy for subsequent substitutions, effectively preventing dinitration under controlled conditions.[3]

Synthetic Pathway: Controlled Nitration

The synthesis relies on a standard Electrophilic Aromatic Substitution (EAS).[3] Because the starting material is electron-rich, the primary challenge is not reactivity, but selectivity (avoiding dinitration) and stability (preventing oxidation to benzoquinone).[3]

Protocol: Aqueous Nitric Acid Route

Rationale: Using dilute nitric acid avoids the harsh oxidative conditions of the standard H₂SO₄/HNO₃ mixed acid system, preserving the ether linkages.[3]

Reagents:

-

1,4-Dimethoxybenzene (Hydroquinone dimethyl ether)[3]

-

Nitric Acid (HNO₃), 65-70%[3]

-

Water (as diluent)[3]

Step-by-Step Methodology:

-

Preparation: In a 500 mL reactor equipped with a mechanical stirrer and thermometer, dilute 100 mL of concentrated HNO₃ with 200 mL of water.

-

Thermal Control: Cool the solution to 10–15°C . Critical: Higher temperatures promote oxidation to 1,4-benzoquinone.[3]

-

Addition: Add 0.30 mol (approx. 41.4 g) of 1,4-dimethoxybenzene in small portions over 30 minutes. Maintain internal temperature <20°C.

-

Reaction: Stir vigorously for an additional 15–30 minutes. The suspension will transition from white/colorless to a yellow precipitate.[3]

-

Quench: Pour the reaction mixture onto 500 g of crushed ice to halt the reaction and maximize precipitation.

-

Isolation: Filter the yellow solid via vacuum filtration. Wash with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).[3]

-

Purification: Recrystallize from hot ethanol.

Visualization: Synthesis Workflow

Figure 1: Process flow for the regioselective nitration of 1,4-dimethoxybenzene.

Analytical Profiling & Characterization

To validate the synthesis, the following physicochemical data points are standard.

| Parameter | Specification | Notes |

| Physical State | Yellow crystalline solid | Needles from ethanol |

| Melting Point | 70.0 – 73.0 °C | Sharp range indicates purity |

| Boiling Point | 169 °C (at 13 mmHg) | High vacuum required |

| Density | ~1.17 g/cm³ | Estimated |

| Solubility | Soluble in CHCl₃, Acetone, EtOH | Insoluble in water |

Spectroscopic Signature (¹H NMR)

Solvent: CDCl₃, 400 MHz The molecule exhibits a specific ABX-like aromatic pattern (or two singlets if resolution is low, but coupling is theoretically present).[3][5]

-

δ 7.38 (d, J=2.6 Hz, 1H): H3 proton.[3] Deshielded by the adjacent nitro group and ortho-methoxy group.[3]

-

δ 7.11 (dd, J=9.1, 2.6 Hz, 1H): H5 proton. Shows ortho coupling to H6 and meta coupling to H3.[3]

-

δ 3.91 (s, 3H): Methoxy group (C1 or C4).[3]

-

δ 3.81 (s, 3H): Methoxy group (C1 or C4).[3]

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and solvent.

Pharmaceutical & Industrial Utility

This compound acts as a pivotal intermediate, primarily serving as a "masked" aniline or quinone precursor.[3]

A. Reduction to 2,5-Dimethoxyaniline

The most common downstream application is the reduction of the nitro group to an amine. 2,5-Dimethoxyaniline is a critical scaffold for:

-

Azo Dyes: Coupling component for industrial pigments.[3]

-

Pharmaceuticals: Precursor for aminobenzoquinones used in antitumor antibiotics (e.g., mitomycin analogs).[3]

Reduction Protocol Options:

-

Catalytic Hydrogenation: H₂, Pd/C (5%), Ethanol.[3][6] Cleanest method.

-

Chemical Reduction: Iron powder / HCl (Béchamp reduction) or Hydrazine hydrate / Raney Nickel.[3]

B. Oxidation to Quinones

Oxidative demethylation (using Cerium Ammonium Nitrate - CAN) converts the scaffold into substituted 1,4-benzoquinones, which are biologically active pharmacophores.[3]

Visualization: Downstream Pathways

Figure 2: Divergent synthetic utility of the this compound scaffold.[3]

Safety & Handling Protocols

While stable, nitro-aromatics possess inherent risks that must be mitigated in a research environment.[3]

-

Thermal Stability: Nitro compounds can decompose exothermically.[3] Do not distill at atmospheric pressure; use high vacuum.[3]

-

Toxicity: Like many nitro-benzenes, it is likely toxic by inhalation and skin absorption.[3] It may cause methemoglobinemia.[3]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[3]

-

Storage: Store in amber vials (light sensitive) at room temperature, away from strong reducing agents.

References

-

Synthesis Protocol: PrepChem. Synthesis of 2-Nitro-1,4-dimethoxybenzene. Available at: [Link]

-

Downstream Applications (Reduction): Google Patents. Process for the preparation of 4-chloro-2,5-dimethoxy-aniline. US5041671A.[3][7] Available at:

-

Crystallographic Data: MDPI. Synthesis and Characterization of Dimethoxy-nitrobenzene Derivatives. Available at: [Link]

Sources

- 1. 89-39-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. airccse.com [airccse.com]

- 7. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

Technical Whitepaper: Spectroscopic Characterization of 1,4-Dimethoxy-2-nitrobenzene

The following technical guide provides an in-depth spectroscopic and physicochemical profile of 1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4). This document is structured for researchers and analytical scientists requiring precise characterization data for synthesis verification and impurity profiling.

Executive Summary

This compound (also known as Nitrodimethylhydroquinone) is a critical intermediate in the synthesis of 2,5-dimethoxyaniline, a precursor for various azo dyes and pharmaceutical agents. Its structural asymmetry, introduced by the nitro group on the para-dimethoxybenzene scaffold, creates a distinct spectroscopic signature essential for differentiating it from its isomer, 1,2-dimethoxy-4-nitrobenzene. This guide details the NMR, IR, and MS profiles required for unequivocal identification.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Registry Number | 89-39-4 |

| IUPAC Name | This compound |

| Synonyms | 2-Nitrohydroquinone dimethyl ether; 2,5-Dimethoxynitrobenzene |

| Molecular Formula | |

| Molecular Weight | 183.16 g/mol |

| Appearance | Yellow to golden crystalline needles |

| Melting Point | 72–73 °C (Distinct from 1,2-isomer MP ~96 °C) |

| Boiling Point | 169 °C at 13 mmHg |

| Solubility | Soluble in benzene, chloroform, ethanol; Insoluble in water |

Synthesis & Process Logic

Understanding the synthesis is vital for interpreting the impurity profile. The compound is typically produced via the electrophilic aromatic nitration of 1,4-dimethoxybenzene. The ortho-directing power of the methoxy groups competes, but the symmetry of the starting material simplifies the outcome to a single mono-nitro isomer.

Experimental Protocol: Nitration of 1,4-Dimethoxybenzene

Reagents: 1,4-Dimethoxybenzene (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Acid (Solvent).

-

Dissolution: Dissolve 1,4-dimethoxybenzene in glacial acetic acid.

-

Addition: Cool to 15–20 °C. Add nitric acid dropwise to control the exotherm.

-

Quench: Pour the reaction mixture into ice water. The product precipitates as a yellow solid.

-

Purification: Recrystallize from ethanol to remove trace dinitro species or unreacted starting material.

Reaction Pathway Diagram

Figure 1: Electrophilic aromatic substitution pathway yielding the 2-nitro isomer.

Spectroscopic Characterization

The introduction of the nitro group at position 2 breaks the symmetry of the 1,4-dimethoxybenzene parent, resulting in three distinct aromatic proton environments and two distinct methyl ether environments.

Nuclear Magnetic Resonance (NMR)

H NMR (300/400 MHz,

)

The aromatic region displays an ABC-like coupling pattern (or ABX depending on field strength), characterized by a specific ortho and meta coupling network.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 7.38 | Doublet (d) | 1H | H-3 | Most Deshielded. Located between the electron-withdrawing | |

| 7.11 | Doublet of Doublets (dd) | 1H | H-5 | Coupled ortho to H-6 and meta to H-3. | |

| 7.05 | Doublet (d) | 1H | H-6 | Ortho to H-5. Shielded relative to H-3 due to distance from | |

| 3.91 | Singlet (s) | 3H | - | 1-OMe | Deshielded by ortho-nitro group interactions. |

| 3.81 | Singlet (s) | 3H | - | 4-OMe | Resembles parent methoxy shift (distal to nitro). |

C NMR (Predicted/Typical)

-

C-NO2 (C-2): ~139–141 ppm.

-

C-OMe (C-1, C-4): ~150–154 ppm (C-1 likely shifted upfield slightly due to steric inhibition of resonance by adjacent nitro).

-

Aromatic CH: ~109 ppm (C-3), ~120 ppm (C-5), ~113 ppm (C-6).

-

Methoxy Carbons: ~56.5 ppm and ~57.0 ppm.

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the strong asymmetric and symmetric stretches of the nitro group and the ether linkages.

-

Nitro (

) Stretches:-

Asymmetric: 1525–1540 cm

(Very Strong). -

Symmetric: 1340–1360 cm

(Strong).

-

-

Ether (C-O-C) Stretches:

-

Aryl-Alkyl Ether: 1210–1230 cm

and 1030–1050 cm

-

-

Aromatic C-H: Weak bands > 3000 cm

(e.g., 3080 cm -

Aromatic Ring Modes: 1600 cm

and 1490 cm

Mass Spectrometry (EI-MS)

-

Molecular Ion (

): m/z 183 (Base peak or high intensity). -

Fragmentation Pathway:

-

m/z 168 (

): Loss of methyl radical ( -

m/z 153 (

): Loss of Formaldehyde ( -

m/z 137 (

): Loss of -

m/z 122: Sequential loss of methyl/nitro groups.

-

m/z 79/77: Aromatic ring fragments.

-

Spectroscopic Logic Tree

Figure 2: Analytical decision matrix for structural confirmation.

Quality Control & Impurity Profiling

A common critical quality attribute (CQA) is the presence of the 1,2-dimethoxy-4-nitrobenzene isomer (CAS 709-09-1).

-

Differentiation by Melting Point:

-

Target (this compound): 72–73 °C .

-

Impurity (1,2-dimethoxy-4-nitrobenzene): 96–97 °C .

-

-

Differentiation by NMR:

-

The impurity (1,2-dimethoxy-4-nitrobenzene) possesses protons at positions 3, 5, and 6. The coupling pattern differs significantly; H-3 in the impurity is isolated (singlet) but H-5/H-6 show ortho coupling. The chemical shifts of the methoxy groups will also differ due to the change in electronic environment relative to the nitro group.

-

References

-

ChemicalBook. (2024). This compound Spectral Data (NMR, IR). Retrieved from

-

TCI Chemicals. (2024).[1] Product Specification: this compound.[1][2][3] Retrieved from [1]

- National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Nitrohydroquinone dimethyl ether.

- SDBS. (2024). Spectral Database for Organic Compounds, SDBS No. 2202. (Reference for specific shift assignments).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,4-Dimethoxy-2-nitrobenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, the ability to unequivocally determine the structure of a synthesized molecule is paramount. 1,4-Dimethoxy-2-nitrobenzene is a key substituted aromatic compound, often utilized as an intermediate in the synthesis of more complex molecules. Its substitution pattern presents a clear and instructive case for ¹H NMR spectral analysis.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will delve into the theoretical basis for the observed chemical shifts and coupling patterns, grounded in the electronic effects of the substituents. This document is designed to serve as a practical reference for researchers, offering not just data, but a logical framework for interpreting the spectra of similarly substituted aromatic systems.

Molecular Structure and Electronic Environment

To understand the ¹H NMR spectrum, we must first analyze the molecular structure and the interplay of electronic effects from the substituents on the benzene ring.

-

Substituents: The molecule has three substituents: two electron-donating methoxy (-OCH₃) groups at positions 1 and 4, and one strongly electron-withdrawing nitro (-NO₂) group at position 2.

-

Proton Environments: The substitution pattern leaves three distinct protons on the aromatic ring, labeled here as H-3, H-5, and H-6. There are also two methoxy groups, which may or may not be chemically equivalent.

The electron-donating methoxy groups increase electron density on the ring, particularly at the ortho and para positions, causing an upfield shift (shielding) of the attached protons. Conversely, the powerful electron-withdrawing nitro group deshields nearby protons, shifting their signals downfield. The final chemical shift of each proton is a net result of these competing effects.

¹H NMR Spectrum: Prediction and Analysis

Based on first principles, we can predict the features of the ¹H NMR spectrum and then compare these predictions with experimental data.

Predicted Chemical Shifts

-

H-3: This proton is ortho to the strongly deshielding nitro group and ortho to one methoxy group. The potent deshielding from the adjacent nitro group is expected to dominate, making H-3 the most downfield of the aromatic protons.

-

H-6: This proton is ortho to a methoxy group and meta to the nitro group. It will be shielded by the methoxy group but moderately deshielded by the nitro group.

-

H-5: This proton is ortho to a methoxy group and para to the nitro group. The shielding effect from the adjacent methoxy group is significant, while the deshielding from the distant nitro group is less pronounced. Therefore, H-5 is expected to be the most upfield of the aromatic protons.

-

Methoxy Protons (-OCH₃): There are two methoxy groups. The one at C-1 is flanked by the nitro group and the H-6 proton. The one at C-4 is flanked by two protons (H-3 and H-5). Due to the influence of the adjacent electron-withdrawing nitro group, the C-1 methoxy group is expected to be more deshielded (further downfield) than the C-4 methoxy group. They will appear as two distinct singlets, each integrating to 3 protons.

Predicted Splitting Patterns (Spin-Spin Coupling)

The coupling between the aromatic protons provides definitive structural information. We must consider the relationships between H-3, H-5, and H-6.

-

H-3: Is coupled to H-5 (meta coupling, ³J). This will result in a doublet.

-

H-5: Is coupled to H-6 (ortho coupling, ³J) and to H-3 (meta coupling, ⁴J). This will appear as a doublet of doublets.

-

H-6: Is coupled to H-5 (ortho coupling, ³J). This will result in a doublet.

Typical coupling constants for benzene derivatives are:

-

Jortho: 7–10 Hz

-

Jmeta: 2–3 Hz

-

Jpara: 0–1 Hz

Experimental Spectrum and Assignment

The experimental data for the ¹H NMR spectrum of this compound in CDCl₃ aligns remarkably well with our predictions.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H-3 | ~7.38 | d | 2.6 | 1H |

| H-5 | ~7.11 | dd | 9.1, 2.6 | 1H |

| H-6 | ~7.05 | d | 9.1 | 1H |

| -OCH₃ (C1) | ~3.91 | s | - | 3H |

| -OCH₃ (C4) | ~3.81 | s | - | 3H |

| Data sourced from ChemicalBook, confirmed by LAOCN program analysis.[1] |

Analysis of the Experimental Data:

-

The most downfield aromatic signal at 7.38 ppm is a doublet with a small coupling constant of 2.6 Hz . This corresponds to a meta coupling and is assigned to H-3 , which is strongly deshielded by the adjacent nitro group and coupled to H-5.

-

The signal at 7.05 ppm is a doublet with a large coupling constant of 9.1 Hz . This is characteristic of an ortho coupling and is assigned to H-6 , coupled to H-5.

-

The signal at 7.11 ppm appears as a doublet of doublets with coupling constants of 9.1 Hz and 2.6 Hz . This matches the expected pattern for H-5 , which is coupled to H-6 (ortho, 9.1 Hz) and H-3 (meta, 2.6 Hz).

-

The two singlets at 3.91 ppm and 3.81 ppm are assigned to the two non-equivalent methoxy groups. The more downfield signal (3.91 ppm) is assigned to the methoxy group at C-1, which is deshielded by the neighboring nitro group.

The logical flow of assignment is self-validating: the chemical shifts are consistent with electronic effects, and the coupling constants perfectly map the connectivity of the protons on the ring.

Visualization of Structural Relationships

Diagrams are essential tools for visualizing the relationships that give rise to the observed NMR spectrum.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Proton Coupling Network

This diagram illustrates the spin-spin coupling relationships between the aromatic protons.

Caption: Coupling relationships for the aromatic protons of this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the standard procedure for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.

I. Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of this compound (a white to yellow crystalline solid) directly into a clean, dry vial.[2]

-

Solvent Selection: Use a deuterated solvent. Chloroform-d (CDCl₃) is a common and appropriate choice for this compound. Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Internal Standard: The CDCl₃ should contain a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): For optimal resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any microscopic solid impurities.

-

Capping: Securely cap the NMR tube. Ensure the cap is clean to prevent contamination of the spectrometer's probe.

II. NMR Spectrometer Setup and Data Acquisition

-